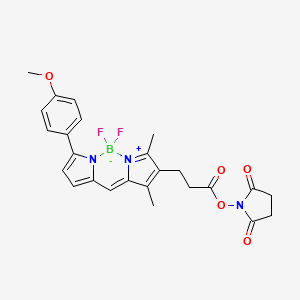
BDP TMR NHS ester
概要
説明
BDP TMR NHS ester is a borondipyrromethene dye for the TAMRA channel . It’s an analog of BODIPY TMR . The dye has much brighter fluorescence than TAMRA . This derivative is an amine-reactive NHS ester with an aminohexanoic acid (C6) linker between the dye and the functional group . The dye is suitable for labeling proteins, peptides, and other molecules with amino groups .
Synthesis Analysis
The NHS ester can react specifically and efficiently with primary amines such as the side chain of lysine residue or aminosilane-coated surfaces at neutral or slight basic conditions to form a covalent bond . The reaction of NHS esters with amino groups is strongly pH-dependent . The optimal pH value for modification is 8.3-8.5 .Molecular Structure Analysis
The molecular formula of BDP TMR NHS ester is C25H24BF2N3O5 . The molecular weight is 495.28 . The structure of BDP TMR NHS ester includes an aminohexanoic acid (C6) linker between the dye and the functional group .Chemical Reactions Analysis
BDP TMR NHS ester is a BDP dye linker with a longer excitation state lifetime . It is also brighter than other dyes such as TAMRA . The NHS ester can react specifically and efficiently with primary amines such as the side chain of lysine residue or aminosilane-coated surfaces at neutral or slight basic conditions to form a covalent bond .Physical And Chemical Properties Analysis
BDP TMR NHS ester appears as a purple solid . It has good solubility in most organic solvents (DMF, DMSO, DCM, acetone, etc.) . The excitation/absorption maximum is at 542 nm, and the emission maximum is at 574 nm . The fluorescence quantum yield is 0.64 .科学的研究の応用
Photosensitizer Efficiency
BDP TMR NHS ester, as part of the BODIPY chromophore family, is significant in the field of photosensitizers. A study by Yogo et al. (2005) highlights the advantages of BODIPY-based photosensitizers like 2I-BDP, including high extinction coefficient, high photostability, and insensitivity to solvent environment. These characteristics make it an efficient option for cell photosensitization, oxidative stress studies, or photodynamic therapy (PDT) (Yogo, Urano, Ishitsuka, Maniwa, & Nagano, 2005).
Environmental Impact and Fate
Liang, Shi, and Liu (2018) conducted a study on the environmental occurrence and fate of oligomeric organophosphate esters (OOPEs), including BDP. They developed a method for analyzing trace amounts of BDP in environmental samples, revealing its presence and distribution in sewage treatment plants. This study is crucial for understanding the environmental impact of BDP and similar compounds (Liang, Shi, & Liu, 2018).
Pulmonary Drug Delivery
Xu et al. (2012) explored the preparation of ultrafine BDP particles for dry powder inhalation. This study is significant for pulmonary drug delivery, particularly in the treatment of asthma. The research focused on optimizing particle size and distribution for effective delivery in the respiratory system (Xu, Zhang, Zhou, Zhao, Wang, & Chen, 2012).
Flame Retardant Properties
Research by Li et al. (2012) on BDP's application as a flame retardant is notable. They investigated its effectiveness in enhancing the thermal decomposition temperature and delaying the decomposition velocity of certain materials, demonstrating its potential in flame retardancy applications (Li, Li, Wang, Han, Fan, & Fu, 2012).
Biomedical Applications
A review by Osi et al. (2022) on biodegradable polymers (BDPs) highlights their extensive use in biomedical applications. This includes their role in drug delivery, tissue engineering, and ophthalmic applications, showcasing the broad utility of BDPs in various healthcare and medical fields (Osi, Khoder, Al-Kinani, & Alany, 2022).
Surface Chemistry
Cheng et al. (2007) investigated the reactivity and stability of N-Hydroxysuccinimide (NHS) esters, commonly used in surface immobilizations. This study provides insights into the stability and hydrolytic behavior of NHS esters, including those similar to BDP TMR NHS ester, in various surface chemistries (Cheng, Gamble, Grainger, & Castner, 2007).
作用機序
Safety and Hazards
将来の方向性
BDP TMR NHS ester is a bright borondipyrromethene dye for TAMRA channel especially suitable for fluorescence polarization assays . This compound contains an aminohexanoic acid (C6) linker between the dye and the functional group . It’s a good choice for future research and development in the field of fluorescence anisotropy measurements .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BF2N3O5/c1-15-20(9-13-25(34)36-31-23(32)11-12-24(31)33)16(2)29-22(15)14-18-6-10-21(30(18)26(29,27)28)17-4-7-19(35-3)8-5-17/h4-8,10,14H,9,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAZILQWJQABLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)ON5C(=O)CCC5=O)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BF2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BDP TMR NHS ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzamide, N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B605921.png)

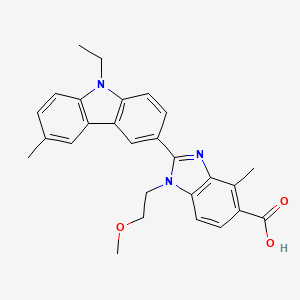
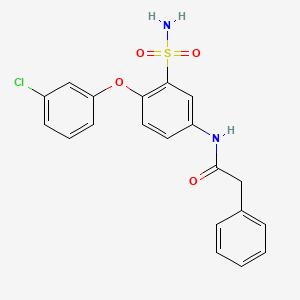
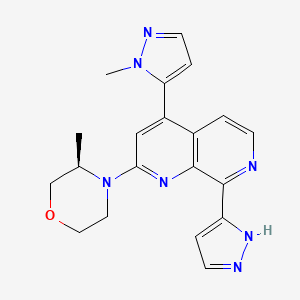

![6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione](/img/structure/B605933.png)
![2-[5-cyclopropyl-1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B605934.png)
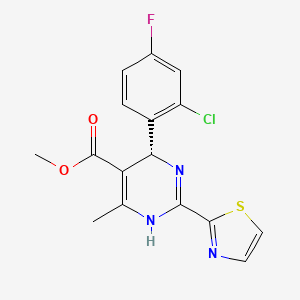

![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5-methoxy-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B605939.png)
![3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B605940.png)
![4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide](/img/structure/B605941.png)
